Undecylglyoxal
Overview
Description
Undecylglyoxal is an organic compound characterized by the presence of an aldehyde group and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Undecylglyoxal can be synthesized through several methods. One common approach involves the oxidation of undecyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, this compound can be produced via the oxidation of undecyl alcohol using catalytic processes. These processes often employ metal catalysts such as silver or copper to facilitate the oxidation reaction. The reaction is carried out in large-scale reactors under optimized conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Undecylglyoxal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the aldehyde group under acidic or basic conditions.
Major Products Formed
Oxidation: Undecanoic acid.
Reduction: Undecyl alcohol.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Undecylglyoxal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential interactions with biological molecules, particularly proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its reactivity with biomolecules.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism of action of undecylglyoxal involves its reactivity with nucleophilic sites in biomolecules. The aldehyde group can form covalent bonds with amino groups in proteins or nucleic acids, leading to the formation of advanced glycation end products (AGEs). These interactions can affect the structure and function of the biomolecules, potentially leading to various biological effects.
Comparison with Similar Compounds
Undecylglyoxal can be compared with other similar compounds such as:
Methylglyoxal: A smaller dicarbonyl compound that also forms AGEs and is studied for its role in diabetes and other diseases.
Glyoxal: Another dicarbonyl compound with similar reactivity but a shorter alkyl chain.
Glycolaldehyde: A related compound with a similar aldehyde group but different reactivity due to its shorter chain length.
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This uniqueness makes it valuable for specific applications where longer alkyl chains are advantageous.
Properties
IUPAC Name |
2-oxotridecanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14/h12H,2-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAOZVRRSPDKOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168746 | |
Record name | Tridecanal, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16979-04-7 | |
Record name | Tridecanal, 2-oxo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016979047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecanal, 2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10168746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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